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molecular formula C20H17N3O B8721928 N-(Pyridin-4-ylmethyl)-2-p-tolylbenzo[d]oxazol-5-amine

N-(Pyridin-4-ylmethyl)-2-p-tolylbenzo[d]oxazol-5-amine

Cat. No. B8721928
M. Wt: 315.4 g/mol
InChI Key: UGYWYEUWSBJUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501713B2

Procedure details

To 2-p-tolylbenzo[d]oxazol-5-amine (500 mg, 2.32 mmol) in 1,2-dichloroethane (20 mL) at room temperature was added acetic acid (142 μL, 2.32 mmol) and isonicotinaldehyde (222.5 μL, 2.29 mmol) and the mixture was stirred for 1 h. Sodium triacetoxyborohydride (707 mg, 3.35 mmol) was then added and the mixture was stirred at room temperature for 24 h. The mixture was then diluted with dichloromethane and the organic layer was washed with saturated aqueous NaHCO3. The combined organic layers were dried over anhydrous MgSO4 and evaporated. The resulting solid was purified by column chromatography eluting with ethyl acetate:hexanes 20:80 to afford 328 mg (47%) of the title compound (LCMS RT=6.27 min, MH+ 316.1)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
142 μL
Type
reactant
Reaction Step One
Quantity
222.5 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
707 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:17])[CH:6]=[CH:5][C:4]([C:7]2[O:8][C:9]3[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][C:10]=3[N:11]=2)=[CH:3][CH:2]=1.C(O)(=O)C.[CH:22](=O)[C:23]1[CH:28]=[CH:27][N:26]=[CH:25][CH:24]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl.ClCCl>[N:26]1[CH:27]=[CH:28][C:23]([CH2:22][NH:16][C:13]2[CH:14]=[CH:15][C:9]3[O:8][C:7]([C:4]4[CH:3]=[CH:2][C:1]([CH3:17])=[CH:6][CH:5]=4)=[N:11][C:10]=3[CH:12]=2)=[CH:24][CH:25]=1 |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)N)C
Name
Quantity
142 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
222.5 μL
Type
reactant
Smiles
C(C1=CC=NC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
707 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 24 h
Duration
24 h
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate:hexanes 20:80

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CNC=1C=CC2=C(N=C(O2)C2=CC=C(C=C2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 328 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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